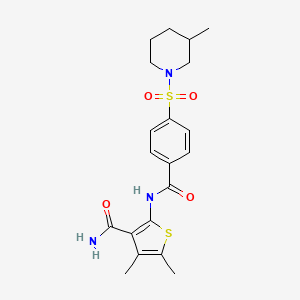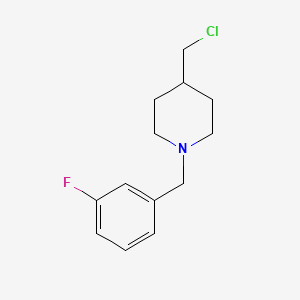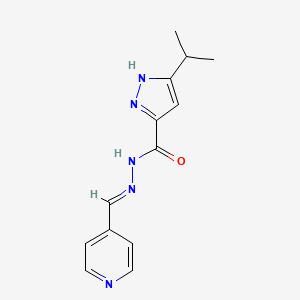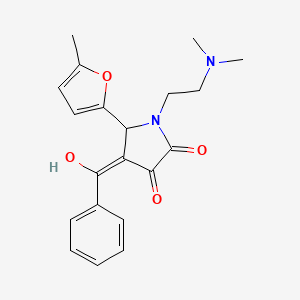
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate, also known as TDB, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TDB belongs to the class of benzothiazine derivatives, which have been shown to exhibit diverse biological activities. In
Mechanism of Action
The mechanism of action of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is not fully understood. However, it has been suggested that Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate exerts its biological activities through the modulation of various signaling pathways. For instance, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to exhibit various biochemical and physiological effects. For instance, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate in lab experiments is its relatively low toxicity. Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to have a low acute toxicity in animal models. In addition, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is stable under various experimental conditions, making it suitable for use in a wide range of assays. However, one limitation of using Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions at high concentrations.
Future Directions
There are several future directions for the study of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate. One direction is to further explore the mechanism of action of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate. This could involve the identification of specific molecular targets of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate and the elucidation of the downstream signaling pathways that are modulated by Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate. Another direction is to investigate the potential of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate as a therapeutic agent for various diseases. This could involve the use of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate in animal models of disease and the evaluation of its efficacy and safety. Finally, the development of new synthetic methods for Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate could enable the synthesis of novel analogs with improved biological activities.
Conclusion
In conclusion, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is a compound with potential therapeutic applications that has been extensively studied in the field of medicinal chemistry. The synthesis of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate involves the condensation of 2-mercaptobenzoic acid with tert-butylamine and subsequent cyclization with formaldehyde. Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, and has been investigated as a potential treatment for neurodegenerative diseases. The mechanism of action of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is not fully understood, but it is thought to involve the modulation of various signaling pathways. Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has several advantages for use in lab experiments, but also has some limitations. Finally, there are several future directions for the study of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate, including further exploration of its mechanism of action and investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate involves the condensation of 2-mercaptobenzoic acid with tert-butylamine and subsequent cyclization with formaldehyde. The reaction yields Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate as a white crystalline solid with a melting point of 160-162°C. The purity of Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)9-4-5-10-11(8-9)17-7-6-14-10/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIEDRUFWLXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2448454.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2448455.png)


![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2448462.png)
![(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2448463.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2448469.png)

![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)
![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2448472.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

